

(S)-1-Chloro-2-propanol: A Chiral Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(S)-1-Chloro-2-propanol	
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(S)-1-Chloro-2-propanol is a chiral chemical compound of significant interest to researchers, scientists, and drug development professionals. Its stereospecific structure makes it a valuable intermediate in the asymmetric synthesis of complex molecules, most notably in the production of antibiotics and other pharmaceuticals. This technical guide provides an in-depth overview of its structure, chirality, physicochemical properties, and key synthetic and reactive pathways.

Structure and Physicochemical Properties

(S)-1-Chloro-2-propanol, with the chemical formula C₃H₇ClO, is the (S)-enantiomer of 1-chloro-2-propanol. The molecule features a stereocenter at the second carbon atom, which is bonded to a hydroxyl group, a methyl group, a chloromethyl group, and a hydrogen atom. This specific three-dimensional arrangement is crucial for its application in stereoselective synthesis.

The physical and chemical properties of **(S)-1-Chloro-2-propanol** are summarized in the table below. It is a colorless liquid with a mild odor, and it is soluble in water and ethanol.[1][2]



Property	Value	Reference(s)
IUPAC Name	(2S)-1-chloropropan-2-ol	[3]
CAS Number	37493-16-6	[3]
Molecular Formula	C ₃ H ₇ ClO	[3]
Molecular Weight	94.54 g/mol	[3]
Appearance	Colorless liquid	[2]
Boiling Point	126-127 °C (at 760 mmHg)	[1][2]
Density	~1.11 g/mL at 25 °C	[1]
Refractive Index	~1.439 at 20 °C	[1][2]
Solubility	Soluble in water	[1][2]

Chirality and Its Significance

The defining feature of **(S)-1-Chloro-2-propanol** is its chirality. The "S" designation refers to the sinister (left-handed) configuration of the substituents around the chiral carbon center, according to the Cahn-Ingold-Prelog priority rules. This specific stereoisomer is a critical chiral building block in asymmetric synthesis.[3] In the pharmaceutical industry, the biological activity of a drug is often dependent on its stereochemistry. One enantiomer may be therapeutically active while the other is inactive or, in some cases, may cause adverse effects.

The use of enantiomerically pure starting materials like **(S)-1-Chloro-2-propanol** allows for the synthesis of a single, desired enantiomer of a drug, which is a key consideration in modern drug development. A prime example of its application is as a precursor in the synthesis of the antibiotic linezolid.[3]

Key Reactions and Synthetic Pathways

(S)-1-Chloro-2-propanol can undergo a variety of chemical transformations at its two functional groups: the hydroxyl group and the carbon-chlorine bond. These reactions are fundamental to its utility as a synthetic intermediate.



Nucleophilic Substitution and Epoxidation

The chlorine atom can be displaced by various nucleophiles, and the presence of the adjacent hydroxyl group allows for intramolecular reactions. A key reaction is the base-induced intramolecular nucleophilic substitution (an internal Williamson ether synthesis), which results in the formation of (S)-propylene oxide, another valuable chiral epoxide.[3] This transformation is a critical step in many industrial processes for producing enantiomerically pure epoxides.[3]

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Caption: Key reaction pathways of **(S)-1-Chloro-2-propanol**.

Experimental Protocols for Enantioselective Synthesis

The preparation of enantiomerically pure **(S)-1-Chloro-2-propanol** is a key challenge. Two prominent methods are the biocatalytic reduction of a prochiral ketone and the kinetic resolution of racemic epoxides.

Biocatalytic Reduction of Chloroacetone

This method utilizes enzymes, often from whole-cell biocatalysts like yeast, to perform a stereoselective reduction of 1-chloro-2-propanone (chloroacetone).

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Caption: Workflow for biocatalytic synthesis of **(S)-1-Chloro-2-propanol**.

Protocol Outline:

• Culture Preparation: A suitable microorganism, such as the yeast Rhodotorula glutinis, is cultured in an appropriate growth medium.[3]



- Bioreduction: To the cultured yeast, the substrate 1-chloro-2-propanone is added. A cosubstrate like glucose is often included to facilitate the in-situ regeneration of the necessary cofactor (NAD(P)H). The reaction is maintained at an optimal pH and temperature for the enzyme.
- Work-up and Extraction: After the reaction is complete (monitored by GC or TLC), the yeast cells are separated by centrifugation or filtration. The aqueous supernatant is then extracted with an organic solvent (e.g., ethyl acetate) to isolate the product.
- Purification: The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation.
- Characterization: The final product is characterized by NMR spectroscopy (¹H and ¹³C) and its enantiomeric excess (ee) is determined using a chiral analytical method, such as chiral gas chromatography (GC). The yeast Rhodotorula glutinis has been reported to produce (S)-1-chloro-2-propanol with an enantiomeric excess of up to 98%.[3]

Applications in Drug Development

The primary application of **(S)-1-Chloro-2-propanol** is as a chiral intermediate in the synthesis of active pharmaceutical ingredients (APIs).[3] Its bifunctional nature allows for a variety of chemical modifications, making it a versatile precursor for more complex molecules. The specific stereochemistry is essential for the biological activity of many drugs, as it dictates the three-dimensional orientation required for effective interaction with biological targets like enzymes and receptors.[3]

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- To cite this document: BenchChem. [(S)-1-Chloro-2-propanol: A Chiral Building Block in Pharmaceutical Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1348254#s-1-chloro-2-propanol-structure-and-chirality]

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